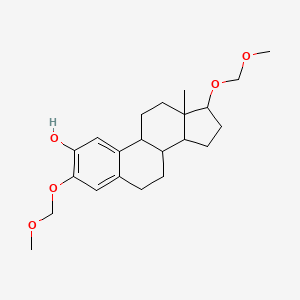

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of methoxymethyl groups at the 3 and 17beta positions of the estradiol molecule, which enhances its stability and solubility in organic solvents .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol beinhaltet typischerweise den Schutz der Hydroxylgruppen an den Positionen 3 und 17beta von Estradiol mit Methoxymethylgruppen. Dies kann durch Reaktion von Estradiol mit Methoxymethylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat erreicht werden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionen werden in großen Reaktoren mit präziser Steuerung von Temperatur und Reaktionsbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre ursprüngliche Estradiolform zurückverwandeln.

Substitution: Die Methoxymethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft starke Säuren oder Basen als Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Estradiol regenerieren kann .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Die Verbindung wird in Studien im Zusammenhang mit der Bindung an Östrogenrezeptoren und der Hormonaktivität verwendet.

Medizin: Es dient als Modellverbindung für die Entwicklung neuer östrogener Medikamente und Hormonersatztherapien.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Östrogenrezeptoren im Körper. Die Methoxymethylgruppen verbessern seine Bindungsaffinität zu den Rezeptoren, was zu einer erhöhten östrogenen Aktivität führt. Diese Wechselwirkung löst eine Kaskade molekularer Ereignisse aus, darunter die Aktivierung der Genexpression und die Modulation von Zellfunktionen .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors in the body. The methoxymethyl groups enhance its binding affinity to the receptors, leading to increased estrogenic activity. This interaction triggers a cascade of molecular events, including the activation of gene transcription and modulation of cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Estradiol: Die Stammverbindung von 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol.

Ethinylestradiol: Ein synthetisches Derivat von Estradiol mit einer Ethinylgruppe an der Position 17alpha.

Mestranol: Ein weiteres synthetisches Östrogen mit einer Methoxygruppe an der Position 3.

Einzigartigkeit

This compound ist aufgrund des Vorhandenseins von Methoxymethylgruppen einzigartig, die seine Stabilität und Löslichkeit im Vergleich zu anderen Estradiolderivaten verbessern. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .

Eigenschaften

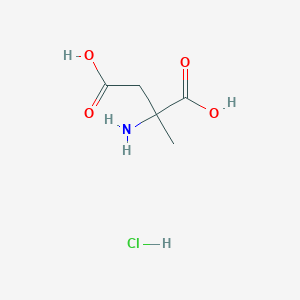

IUPAC Name |

3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)